4-bromo-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid
Description
4-Bromo-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid is a pyrazole-based heterocyclic compound characterized by a bromo substituent at position 4, a 2-methylphenyl group at position 3, and a carboxylic acid moiety at position 3. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and agrochemical synthesis. Pyrazole derivatives are renowned for their pharmacological activities, including antimicrobial, anticancer, and insecticidal effects, as highlighted in studies on bioactive pyrazoline derivatives .
Properties
IUPAC Name |
4-bromo-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-6-4-2-3-5-7(6)9-8(12)10(11(15)16)14-13-9/h2-5H,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IASGRFQFNAVZHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NNC(=C2Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Bromo-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, synthesis, and structure-activity relationships (SAR), drawing on various studies to provide a comprehensive overview.
The compound has the molecular formula and a molecular weight of approximately 245.08 g/mol. It typically appears as a white to off-white solid and is soluble in organic solvents like ethanol and dimethyl sulfoxide but has limited solubility in water. The carboxylic acid group allows for various chemical modifications, enhancing its versatility in synthetic applications .
Synthesis
The synthesis of this compound can be achieved through several methods, commonly involving the reaction of 2-methylphenylhydrazine with appropriate carboxylic acid derivatives under reflux conditions. The cyclization and subsequent hydrolysis yield the desired compound, which serves as a valuable building block for further derivatization.
Antimicrobial Activity
Recent studies have highlighted the antibacterial properties of pyrazole derivatives, including this compound. For instance, related compounds have shown significant activity against resistant strains of Salmonella Typhi, with minimum inhibitory concentrations (MIC) reported as low as 6.25 mg/mL for certain derivatives .
| Compound | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| 5d | 6.25 | 12.5 |
| 5c | 12.5 | 25 |
| 5b | 25 | 50 |
| 5a | 50 | 100 |
Anticancer Activity
Compounds containing the pyrazole moiety have been investigated for their anticancer properties. Studies have demonstrated that these compounds can inhibit cancer cell proliferation across various types, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The mechanism often involves induction of apoptosis and disruption of microtubule assembly, leading to cell cycle arrest .
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives is significantly influenced by their structural features. The presence of substituents on the phenyl ring can modulate their potency and selectivity towards specific biological targets. For example, variations in halogen substitutions or alkyl groups can enhance or diminish activity against specific pathogens or cancer cell lines .
Case Studies
- Antibacterial Activity Against XDR S. Typhi : A study synthesized several pyrazole derivatives and evaluated their antibacterial activity against extensively drug-resistant S. Typhi. Compound 5d exhibited the highest antibacterial efficacy with an MIC of 6.25 mg/mL, indicating its potential as a lead compound for further development .
- Anticancer Studies : In vitro studies on breast cancer cells showed that specific pyrazole derivatives could enhance caspase-3 activity, indicating their role in promoting apoptosis at concentrations as low as 1 μM .
Scientific Research Applications
Synthesis of 4-Bromo-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid
The synthesis of this compound typically involves multi-step organic reactions, including the use of pyrazole derivatives and various aryl groups. The Suzuki coupling reaction is one of the prominent methods employed to produce this compound and its derivatives, yielding good to excellent results in terms of purity and yield .
Antibacterial Properties
Recent studies have highlighted the antibacterial activity of this compound against various strains of bacteria, including multidrug-resistant strains. For instance, one study reported that derivatives of this compound demonstrated significant inhibitory effects against XDR-S. Typhi, with minimum inhibitory concentrations (MIC) as low as 6.25 mg/mL . These findings suggest that this compound may serve as a lead structure for developing new antibacterial agents.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies indicated that it exhibits substantial inhibition of inflammatory markers, making it a candidate for treating inflammatory diseases. The anti-inflammatory activity was assessed using models such as carrageenan-induced paw edema in rats, where it showed comparable efficacy to established anti-inflammatory drugs like diclofenac .
Other Biological Activities
Beyond antibacterial and anti-inflammatory effects, pyrazole derivatives, including this compound, have been studied for their potential as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer progression . This suggests a potential role in cancer therapeutics.
Case Studies and Research Findings
Comparison with Similar Compounds
Key Observations :
- Electron-Donating Groups (e.g., methyl, methoxy) : Improve solubility and may enhance interactions with hydrophobic protein pockets .
- Electron-Withdrawing Groups (e.g., nitro, chloro) : Increase acidity and reactivity, favoring applications in covalent inhibitor design .
- Heteroaromatic Substituents (e.g., thiophene, pyridine) : Modify electronic properties and enhance binding to metalloenzymes or receptors .
Physicochemical Properties
| Property | This compound | 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic Acid | 4-Bromo-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic Acid |
|---|---|---|---|
| Molecular Weight | ~289.12 g/mol (estimated) | 324.49 g/mol | 293.15 g/mol |
| Solubility | Low in water; soluble in DMSO, DMF | Similar, with enhanced solubility in polar aprotic solvents | Moderate in methanol due to methoxy group |
| Acidity (pKa) | ~3.5–4.0 (carboxylic acid) | ~3.0–3.5 (influenced by pyridine) | ~4.2–4.5 (methoxy reduces acidity) |
| Storage Conditions | 2–8°C, dry, sealed | 2–8°C, inert atmosphere | Room temperature, protected from light |
Data inferred from structural analogues
Preparation Methods
Pyrazole Ring Formation
The initial step involves the synthesis of the pyrazole ring by cyclization of appropriate precursors. For example, 3-aminocrotononitrile is reacted with hydrazine hydrate under reflux conditions (60–90°C) for 8–24 hours to yield 3-amino-5-methylpyrazole. This ring closure reaction proceeds under mild conditions and provides a good yield of the pyrazole intermediate.
| Step | Reactants | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 3-Aminocrotononitrile + Hydrazine hydrate | Reflux 60–90°C, 8–24 h | 3-Amino-5-methylpyrazole | High |
Bromination
The bromination step introduces a bromine atom at the 4-position of the pyrazole ring. This can be achieved by treating the pyrazole intermediate with brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled temperature and solvent conditions. The bromination is selective and typically carried out in acidic or neutral media to avoid side reactions.
Oxidation to Carboxylic Acid
The oxidation of the methyl group at the 5-position of the bromopyrazole is a critical step to form the carboxylic acid functionality. Potassium permanganate (KMnO4) in acidic aqueous solution is commonly used as the oxidant. The reaction is performed by dissolving 3-methyl-5-bromopyrazole in dilute hydrochloric acid (0.1–0.2 M), heating to 50–80°C, and slowly adding KMnO4 solution. After stirring for 20–30 minutes at elevated temperature, the reaction mixture is cooled, acidified, and extracted to isolate 5-bromo-1H-3-pyrazolecarboxylic acid with yields ranging from 76% to 85%.
| Step | Reactants | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 3 | 3-Methyl-5-bromopyrazole + KMnO4 | 0.1–0.2 M HCl, 50–80°C, 20–30 min stirring | 5-Bromo-1H-3-pyrazolecarboxylic acid | 76–85 |
Condensation with 2-Methylphenyl Derivative
The final step involves the condensation of the 5-bromo-pyrazolecarboxylic acid intermediate with a 2-methylphenyl derivative to introduce the aryl group at the 3-position of the pyrazole ring. This is typically performed by reacting equimolar amounts of the pyrazolecarboxylic acid and 2-methylphenyl halide (e.g., 2-bromotoluene or 2-chlorotoluene) in the presence of a base such as potassium carbonate in ethanol. The mixture is refluxed for approximately 18 hours, followed by acidification and extraction to yield the target compound.
| Step | Reactants | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 4 | 5-Bromo-1H-3-pyrazolecarboxylic acid + 2-Methylphenyl halide + K2CO3 | Reflux in ethanol, 18 h | 4-Bromo-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid | ~75 |
Reaction Conditions and Optimization
The reaction conditions for each step are optimized to balance reaction rate, selectivity, and yield:
- Ring closure: Mild reflux temperature (60–90°C) and extended reaction time (8–24 hours) ensure complete cyclization.
- Oxidation: Controlled addition of KMnO4 at 50–80°C prevents over-oxidation and degradation.
- Condensation: Use of ethanol as solvent and potassium carbonate as base facilitates nucleophilic substitution under reflux.
Summary Table of Preparation Method
| Step | Reaction Type | Reactants | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | Ring closure | 3-Aminocrotononitrile + Hydrazine hydrate | Reflux 60–90°C, 8–24 h | 3-Amino-5-methylpyrazole | High |
| 2 | Bromination | Pyrazole intermediate + Brominating agent | Acidic/neutral solvent, controlled temp | 4-Bromo-3-methylpyrazole | Moderate |
| 3 | Oxidation | 3-Methyl-5-bromopyrazole + KMnO4 | 0.1–0.2 M HCl, 50–80°C, 20–30 min | 5-Bromo-1H-3-pyrazolecarboxylic acid | 76–85 |
| 4 | Condensation | 5-Bromo-pyrazolecarboxylic acid + 2-Methylphenyl halide + K2CO3 | Reflux in ethanol, 18 h | This compound | ~75 |
Research Findings and Notes
- The synthetic pathway is characterized by mild reaction conditions that minimize side reactions and decomposition.
- The oxidation step using potassium permanganate is efficient and reproducible, yielding high purity carboxylic acid intermediates.
- The condensation step benefits from the use of potassium carbonate as a base and ethanol as solvent, providing good coupling efficiency.
- Overall, the multi-step synthesis achieves good yields (approximately 70–85% per step), making it suitable for scale-up in industrial applications.
- The described methods avoid harsh reagents and extreme conditions, which reduces production costs and environmental impact.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-bromo-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid, and how can intermediates be optimized?
- Methodology : A common approach involves cyclocondensation of substituted hydrazines with β-keto esters or diketones. For example, ethyl 4-bromo-3-(2-methylphenyl)-1H-pyrazole-5-carboxylate can be synthesized via cyclization of phenylhydrazine derivatives with ethyl acetoacetate analogs, followed by bromination. Hydrolysis of the ester intermediate (e.g., using NaOH in methanol at 20°C for 8 hours) yields the carboxylic acid . Optimization includes adjusting stoichiometry, reaction time, and purification via recrystallization or column chromatography.
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
- Methodology :
- NMR : and NMR can confirm substituent positions. For example, the carboxylic proton is typically absent (due to exchange broadening), while aromatic protons from the 2-methylphenyl group appear as distinct multiplets .
- X-ray Crystallography : Single-crystal analysis resolves the planar pyrazole ring and spatial arrangement of substituents. Similar pyrazole-carboxylic acids show intramolecular hydrogen bonding between the carboxylic acid and pyrazole N-H .
- IR Spectroscopy : A strong C=O stretch (~1700 cm) and O-H stretch (~2500-3000 cm) confirm the carboxylic acid group .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodology : Acid-base extraction is effective due to the compound’s carboxylic acid group. After hydrolysis, acidification (pH ~4 with HCl) precipitates the product. Further purification via recrystallization (e.g., using ethanol/water mixtures) or preparative HPLC (C18 column, acetonitrile/water gradient) ensures high purity (>95%) .
Advanced Research Questions
Q. How does substituent variation (e.g., bromine vs. chlorine, methylphenyl vs. pyridinyl) impact the compound’s reactivity and biological activity?
- Methodology :
- Comparative SAR Studies : Replace bromine with chlorine or modify the aryl group (e.g., 3-chloropyridinyl vs. 2-methylphenyl) and evaluate reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Bromine’s larger size may slow nucleophilic substitution but enhance halogen bonding in protein interactions .
- Biological Assays : Test derivatives for enzyme inhibition (e.g., COX-2, kinases) using fluorescence polarization or microcalorimetry. Pyrazole-carboxylic acids with halogenated aryl groups often show enhanced binding to hydrophobic enzyme pockets .
Q. What computational approaches (e.g., DFT, molecular docking) predict the compound’s electronic properties and target interactions?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electron density, HOMO-LUMO gaps, and electrostatic potential surfaces. The electron-withdrawing carboxylic acid group increases electrophilicity at the pyrazole ring .
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like COX-2 (PDB ID: 5KIR). The bromine atom may form halogen bonds with backbone carbonyls, while the methylphenyl group occupies hydrophobic subpockets .
Q. How can discrepancies in spectral data (e.g., unexpected NMR shifts) be resolved during characterization?
- Methodology :
- Variable Temperature NMR : Probe dynamic effects (e.g., hindered rotation of the 2-methylphenyl group) by acquiring spectra at 25°C and 50°C.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating - couplings and - connectivities .
- X-ray Validation : Compare experimental and calculated (DFT) bond lengths/angles to confirm structural assignments .
Q. What strategies mitigate decomposition during storage or biological assays?
- Methodology :
- Stability Studies : Monitor degradation via HPLC under varying conditions (pH, temperature, light). Lyophilization and storage at -20°C in amber vials reduce hydrolytic and photolytic degradation .
- Prodrug Design : Protect the carboxylic acid as an ester (e.g., ethyl or pivaloyloxymethyl) to enhance stability in aqueous media .
Data Analysis and Contradictions
Q. How should conflicting biological activity data (e.g., varying IC values in kinase assays) be interpreted?
- Methodology :
- Assay Standardization : Control variables like ATP concentration, buffer pH, and enzyme purity. Use a reference inhibitor (e.g., staurosporine) to normalize results.
- Meta-Analysis : Compare data across studies using the same kinase isoform (e.g., JAK2 vs. EGFR). Contradictions may arise from off-target effects or differences in cell permeability .
Q. Why do computational predictions sometimes fail to match experimental binding affinities?
- Methodology :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
